Antimicrobial Potency: Sub-μg/mL MIC Against Gram-Positive Pathogens
In a series of polyhalo isophthalonitrile derivatives, the compound 3j, which is a 4-(benzylamino)-5-chloro-2,6-difluoro analog, demonstrated potent antimicrobial activity. It was compared against the clinical standards norfloxacin and fluconazole, and against other derivatives within the same study [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Compound 3j (4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile derivative) exhibited MIC values of 0.5 μg/mL against S. aureus, 0.4 μg/mL against B. cereus, and 0.5 μg/mL against C. albicans. |
| Comparator Or Baseline | Clinical standards: Norfloxacin and Fluconazole. Other series derivatives showed higher MICs, indicating lower potency. |
| Quantified Difference | MIC values for compound 3j were 'close to' norfloxacin and fluconazole, while being identified as the most potent among the 3 and 4 series derivatives. |
| Conditions | In vitro antimicrobial assay against Gram-positive bacteria (S. aureus, B. cereus) and fungi (C. albicans). |
Why This Matters
This demonstrates that the specific chloro-fluoro substitution pattern in this scaffold can yield antimicrobial potency comparable to established clinical agents, a critical consideration for developing new anti-infectives.
- [1] Huang C, et al. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives. Bioorg Med Chem Lett. 2013 Apr 15;23(8):2399-403. View Source
